Quinoline-2-carboxylic acid

Catalog No.
S601570
CAS No.
93-10-7
M.F
C10H7NO2
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoline-2-carboxylic acid

CAS Number

93-10-7

Product Name

Quinoline-2-carboxylic acid

IUPAC Name

quinoline-2-carboxylic acid

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)

InChI Key

LOAUVZALPPNFOQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O

Solubility

14.0 mg/mL

Synonyms

2-Quinoline carboxylic acid

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Summary of the Application: Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Methods of Application: Various synthesis protocols have been reported for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

Results or Outcomes: Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development. Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .

Application in Antibacterial Research

Scientific Field: Antibacterial Research

Summary of the Application: Quinoline scaffold has been used to develop antibacterial drugs. The investigation of new bioactive molecules among derivatives of quinoline-carboxylic acid is highly promising .

Methods of Application: Since 1962, 4-quinolone-3-carboxylic acid derivatives have been clinically used as antibacterial agents worldwide .

Results or Outcomes: Many quinoline derivatives are found to have applications as agrochemicals as well as use in the study of bio-organic and bio-organometallic processes .

Application in Antiprotozoal Research

Scientific Field: Antiprotozoal Research

Summary of the Application: 4-Arylquinoline-2-carboxylate derivatives show antiprotozoal activity against the pathogenic parasite Toxoplasma gondii .

Application in Antimalarial Research

Scientific Field: Antimalarial Research

Summary of the Application: Quinoline is a privileged scaffold that appears as an important construction motif for the development of new drugs. Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .

Methods of Application: The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .

Results or Outcomes: Quinoline has been found to have antimalarial activities .

Application in Antifungal Research

Scientific Field: Antifungal Research

Summary of the Application: Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N. It has been found to have antifungal activities .

Application in Anti-Inflammatory Research

Scientific Field: Anti-Inflammatory Research

Summary of the Application: Quinoline has been found to have anti-inflammatory activities .

Application in Agrochemical Research

Scientific Field: Agrochemical Research

Summary of the Application: Many quinoline derivatives are found to have applications as agrochemicals .

Application in Bio-Organic and Bio-Organometallic Processes

Scientific Field: Bio-Organic and Bio-Organometallic Processes

Summary of the Application: Quinoline derivatives are used in the study of bio-organic and bio-organometallic processes .

Application in Anticonvulsant Research

Scientific Field: Anticonvulsant Research

Summary of the Application: Quinoline has been found to have anticonvulsant activities .

Quinoline-2-carboxylic acid is an aromatic heterocyclic compound characterized by a quinoline backbone with a carboxylic acid functional group at the 2-position. Its molecular formula is C10H7NO2C_{10}H_{7}NO_{2}, and it has a molar mass of approximately 173.17 g/mol. The compound exhibits a variety of chemical properties, including solubility in organic solvents and moderate stability under standard conditions. Quinoline-2-carboxylic acid serves as an important intermediate in organic synthesis and has been studied for its biological activities, making it a subject of interest in medicinal chemistry and biochemistry .

Research on the specific mechanism of action of quinoline-2-carboxylic acid is ongoing. However, due to the presence of the quinoline ring structure, it has been shown to exhibit some biological activities [].

, including:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Decarboxylation: Under certain conditions, it can lose its carboxyl group, leading to the formation of quinoline.
  • Nucleophilic Substitution: The carboxylic acid group can be substituted by nucleophiles, facilitating the synthesis of diverse derivatives.
  • Condensation Reactions: It can react with amines to form Schiff bases or other nitrogen-containing compounds .

Quinoline-2-carboxylic acid exhibits several notable biological activities:

  • Antimicrobial Properties: It has shown efficacy against various bacterial strains, making it a potential candidate for antibiotic development .
  • Anticancer Activity: Research indicates that derivatives of quinoline-2-carboxylic acid may possess anticancer properties, influencing cell proliferation and apoptosis .
  • Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism .

Several methods have been developed for synthesizing quinoline-2-carboxylic acid:

  • Cyclization Reactions: Starting from an appropriate aniline derivative and a carboxylic acid precursor, cyclization can yield quinoline-2-carboxylic acid.
  • Refluxing with Carboxylic Acids: Quinoline can be refluxed with carboxylic acids in the presence of dehydrating agents to form quinoline-2-carboxylic acid.
  • Using Thionyl Chloride Derivatives: Recent studies have explored the use of thionyl chloride derivatives in the synthesis of new quinoline derivatives, including quinoline-2-carboxylic acid .

Quinoline-2-carboxylic acid has several applications across various fields:

  • Pharmaceuticals: It is utilized as a building block in the synthesis of bioactive compounds and pharmaceuticals.
  • Agricultural Chemistry: The compound may be used in developing agrochemicals due to its antimicrobial properties.
  • Material Science: Quinoline derivatives are explored for their potential use in organic electronics and materials science .

Studies examining the interactions of quinoline-2-carboxylic acid with biological targets have revealed its role as a metabolite in organisms like Saccharomyces cerevisiae. Its interactions with various enzymes suggest potential pathways for drug metabolism and detoxification processes . Additionally, research into its binding affinities with target proteins has provided insights into its mechanism of action and therapeutic potential .

Quinoline-2-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameSimilarityUnique Features
5-Hydroxyquinoline0.90Contains a hydroxyl group at the 5-position
Quinoxaline-2-carboxylic acid0.85Features a different heterocyclic structure
3-Hydroxyquinoline0.88Hydroxyl group at the 3-position
4-Hydroxyquinoline0.87Hydroxyl group at the 4-position
8-Hydroxyquinoline0.86Hydroxyl group at the 8-position

Quinoline-2-carboxylic acid's unique positioning of the carboxyl group distinguishes it from these similar compounds, influencing its biological activity and reactivity profiles .

Physical Description

Off-white or yellow powder; [Alfa Aesar MSDS]
Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

173.047678466 g/mol

Monoisotopic Mass

173.047678466 g/mol

Heavy Atom Count

13

Melting Point

156 °C

UNII

P90NWT719R

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

93-10-7

Wikipedia

Quinaldate
Quinaldic acid

General Manufacturing Information

2-Quinolinecarboxylic acid: ACTIVE

Dates

Modify: 2023-08-15
Aleku et al. Enzymatic C-H activation of aromatic compounds through CO2 fixation. Nature Chemical Biology, DOI: 10.1038/s41589-020-0603-0, published online 27 July 2020

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